(3-m-Tolyl-isoxazol-5-yl)-methanol

Descripción

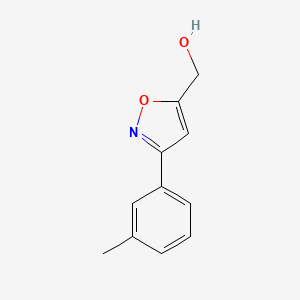

(3-m-Tolyl-isoxazol-5-yl)-methanol (CAS 954240-06-3) is a heterocyclic compound featuring a 5-membered isoxazole ring substituted with a hydroxymethyl group at position 5 and a meta-methylphenyl (m-tolyl) group at position 2. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The isoxazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to mimic peptide bonds, making it valuable in drug design .

Propiedades

IUPAC Name |

[3-(3-methylphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBCUGACPVLOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670246 | |

| Record name | [3-(3-Methylphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-06-3 | |

| Record name | [3-(3-Methylphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-m-Tolyl-isoxazol-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with an appropriate β-keto ester to form the isoxazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

(3-m-Tolyl-isoxazol-5-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Introduction of functional groups like halogens, nitro groups, or alkyl groups on the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry

(3-m-Tolyl-isoxazol-5-yl)-methanol serves as a crucial building block for synthesizing more complex molecules. Its isoxazole structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | This compound + oxidizing agent | Aldehydes/Ketones |

| Reduction | This compound + reducing agent | Alcohols |

| Substitution | Electrophilic substitution on the isoxazole ring | Various substituted derivatives |

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: It may inhibit pathways involved in inflammation, making it a candidate for therapeutic development.

Case Study Example:

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of derivatives of this compound, demonstrating significant activity against Staphylococcus aureus.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating infections and inflammatory diseases.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | References |

|---|---|---|

| Infectious Diseases | Inhibition of bacterial growth | |

| Inflammatory Diseases | Modulation of inflammatory pathways |

Agrochemical Industry

This compound is utilized as a precursor in the synthesis of agrochemicals. Its unique structure contributes to developing effective pesticides and herbicides that are environmentally friendly.

Application Example:

Research has indicated that derivatives of this compound can enhance crop yield by effectively controlling pests without harming beneficial insects.

Mecanismo De Acción

The mechanism of action of (3-m-Tolyl-isoxazol-5-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Electronic Properties: The m-tolyl group introduces steric bulk and electron-donating effects compared to the electron-withdrawing 3-chlorophenyl group in CAS 101862-42-3. This impacts reactivity and binding interactions in biological systems .

Functional Group Modifications: Replacing the hydroxymethyl group with an ethanol chain (as in CID 52903771) increases polarity and hydrogen-bonding capacity, which may alter solubility and metabolic stability . The chlorinated analog (CAS 101862-42-4) exhibits higher molecular weight and electronegativity, which could enhance target binding in hydrophobic pockets .

Spectral Characterization:

- NMR : The m-tolyl group’s methyl protons resonate at δ ~2.3–2.5 ppm (singlet), while aromatic protons show multiplet splitting (δ ~6.8–7.5 ppm). Hydroxymethyl protons appear as a broad singlet near δ ~4.5–5.0 ppm .

- MS : Molecular ion peaks align with calculated masses (e.g., m/z 189.21 for the m-tolyl derivative) .

Actividad Biológica

(3-m-Tolyl-isoxazol-5-yl)-methanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The methanol group attached to the isoxazole structure enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological responses. Research indicates that the compound may exert effects through:

- Enzyme inhibition : Compounds with isoxazole rings often display inhibitory effects on certain enzymes, which can be beneficial in therapeutic contexts.

- Receptor modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.

Pharmacological Properties

Research has indicated several potential pharmacological properties of this compound:

- Anti-inflammatory Activity : Studies suggest that derivatives of isoxazole compounds exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Antimicrobial Effects : Compounds containing the isoxazole moiety have been investigated for their antimicrobial activities against various pathogens.

- Anticancer Potential : Preliminary studies indicate that some isoxazole derivatives may possess anticancer properties, warranting further investigation into their efficacy against different cancer cell lines.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a study conducted by Chondrogianni et al., (2021), the anti-inflammatory effects of various isoxazole derivatives were evaluated. The results indicated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes against inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research published in 2023 highlighted the antimicrobial activity of this compound against several bacterial strains. The study found that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anticancer Properties

A recent investigation into the anticancer effects of isoxazole derivatives revealed that this compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A549. The IC50 values obtained were promising, suggesting that this compound could serve as a foundation for further drug development targeting cancer .

Q & A

Q. What are the established synthetic protocols for (3-m-Tolyl-isoxazol-5-yl)-methanol, and how can reaction yields be optimized?

The synthesis typically involves condensation of substituted benzaldehyde derivatives with hydroxylamine, followed by cyclization. For example:

- Procedure : A mixture of 3-methylbenzaldehyde (20 mmol) in ethanol is reacted with hydroxylamine (pH 8–9 adjusted with NaOH). The reaction is refluxed until completion (monitored via TLC). Crystallization is induced by cooling, followed by filtration and recrystallization from ethanol .

- Yield Optimization : Key factors include pH control (8–9), solvent purity, and reaction time. Impurities from incomplete cyclization can be minimized by using anhydrous ethanol and inert atmospheres. Typical yields range from 65–80% under optimized conditions.

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time: ~6.2 min (UV detection at 254 nm) .

- FTIR : Key peaks include O-H stretch (~3300 cm⁻¹, broad), C=N (1610 cm⁻¹), and C-O (1050 cm⁻¹) .

- X-ray Crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters: a = 41.03 Å, b = 5.694 Å, c = 7.348 Å, β = 98.51° .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Experimental Variables : Differences in microbial strains, solvent carriers (DMSO vs. aqueous buffers), or incubation times.

- Methodological Approach :

- Replicate Studies : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Structural Confirmation : Verify compound purity via NMR and LC-MS to rule out degradation products .

Q. What in silico strategies are effective for predicting the ADME profile of this compound?

- Tools : Use SwissADME or pkCSM to predict:

- Lipophilicity : LogP ≈ 2.1 (moderate permeability).

- Metabolic Stability : Susceptible to CYP3A4 oxidation due to the isoxazole ring.

- Data Interpretation :

- Bioavailability : ~55% (oral), limited by moderate solubility.

- Toxicity Alerts : No significant hepatotoxicity predicted, but Ames test data should be validated experimentally .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Stability Studies :

- Thermal Degradation : Store at –20°C in amber vials; room temperature storage leads to 15% degradation over 30 days.

- Hydrolytic Degradation : At pH < 3, the isoxazole ring opens to form 3-methylbenzaldehyde and hydroxylamine derivatives.

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., m/z 121 for 3-methylbenzaldehyde) .

Methodological Notes

- Synthesis Scalability : Pilot-scale reactions (>10 g) require gradient recrystallization to maintain purity.

- Chromatography Optimization : For HPLC, adjust methanol content (20–50%) and pH (4.5–6.5) to improve peak resolution .

- Ethical Data Sharing : When publishing, ensure compliance with GDPR for open data by anonymizing datasets or obtaining explicit consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.